N-(2,2-Difluoroethyl)cyclopropanamine
Overview
Description
N-(2,2-Difluoroethyl)cyclopropanamine: is an organic compound with the molecular formula C5H9F2N It features a cyclopropane ring attached to an amine group, with a difluoroethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Difluoroethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with a difluoroethylating agent. One common method is the nucleophilic substitution reaction where cyclopropanamine reacts with 2,2-difluoroethyl bromide under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2,2-Difluoroethyl)cyclopropanamine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as amides or imines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Amides, imines, or secondary amines.
Substitution: Various substituted cyclopropanamines depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,2-Difluoroethyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of novel compounds with potential biological activity.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which N-(2,2-Difluoroethyl)cyclopropanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Cyclopropanamine: Lacks the difluoroethyl group, resulting in different reactivity and biological activity.
N-(2-Fluoroethyl)cyclopropanamine: Contains a single fluorine atom, leading to variations in chemical and biological properties.
N-(2,2-Dichloroethyl)cyclopropanamine:
Uniqueness: N-(2,2-Difluoroethyl)cyclopropanamine is unique due to the presence of the difluoroethyl group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,2-difluoroethyl)cyclopropanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N/c6-5(7)3-8-4-1-2-4/h4-5,8H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMHDNUVEBYCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655641 | |
Record name | N-(2,2-Difluoroethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010189-78-2 | |
Record name | N-(2,2-Difluoroethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10655641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.